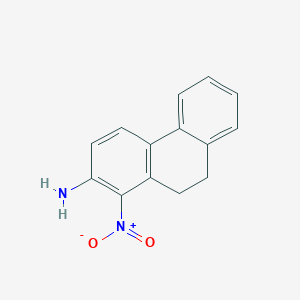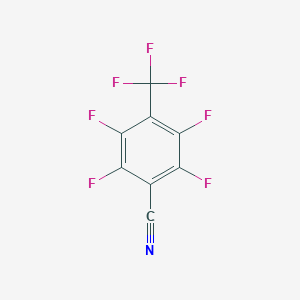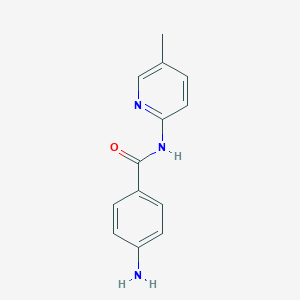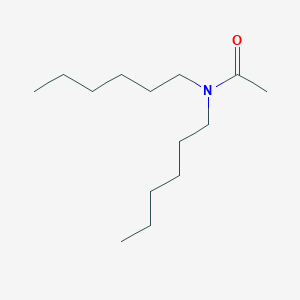
1-Nitro-9,10-dihydrophenanthren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-9,10-dihydrophenanthren-2-amine, also known as NDPA, is a chemical compound that has been the subject of scientific research due to its potential applications in the fields of pharmacology and medicine. NDPA is a member of the phenanthrene family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
1-Nitro-9,10-dihydrophenanthren-2-amine exerts its biological effects by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-Nitro-9,10-dihydrophenanthren-2-amine has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the suppression of inflammation, and the inhibition of viral replication. It has also been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Nitro-9,10-dihydrophenanthren-2-amine in lab experiments is its ability to modulate multiple cellular signaling pathways, making it a versatile tool for studying various biological processes. However, one limitation is that 1-Nitro-9,10-dihydrophenanthren-2-amine can be toxic at high concentrations, which can make it difficult to study its effects in vivo.
Direcciones Futuras
There are several potential future directions for research on 1-Nitro-9,10-dihydrophenanthren-2-amine, including its use as a therapeutic agent for various diseases, its potential as a drug delivery system, and its use in the development of new diagnostic tools. Other areas of research could include exploring the mechanisms underlying its anti-inflammatory and anti-cancer effects, as well as investigating its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
1-Nitro-9,10-dihydrophenanthren-2-amine can be synthesized using a variety of methods, including the reduction of 1-nitrophenanthrene and the nitration of 9,10-dihydrophenanthrene-2-amine. The most commonly used method involves the reduction of 1-nitrophenanthrene using a metal catalyst such as palladium or platinum.
Aplicaciones Científicas De Investigación
1-Nitro-9,10-dihydrophenanthren-2-amine has been the subject of scientific research due to its potential applications in the fields of pharmacology and medicine. Studies have shown that 1-Nitro-9,10-dihydrophenanthren-2-amine exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Propiedades
Número CAS |
18264-78-3 |
|---|---|
Nombre del producto |
1-Nitro-9,10-dihydrophenanthren-2-amine |
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
1-nitro-9,10-dihydrophenanthren-2-amine |
InChI |
InChI=1S/C14H12N2O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(17)18/h1-4,7-8H,5-6,15H2 |
Clave InChI |
WULDZHONTZJWGT-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2[N+](=O)[O-])N)C3=CC=CC=C31 |
SMILES canónico |
C1CC2=C(C=CC(=C2[N+](=O)[O-])N)C3=CC=CC=C31 |
Sinónimos |
9,10-Dihydro-1-nitro-2-phenanthrenamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)








![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)
